Malononitrile, (5-nitrovanillylidene)-
Overview
Description
Malononitrile, (5-nitrovanillylidene)- is an organic compound that features a nitrile group and a nitrovanillylidene moiety. This compound is known for its unique reactivity and is widely used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malononitrile, (5-nitrovanillylidene)- can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base such as potassium hydroxide or N-methylmorpholine . The reaction typically occurs in an ethanol solvent at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of malononitrile derivatives often involves the use of solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel . The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (5-nitrovanillylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted nitriles, and various heterocyclic compounds.
Scientific Research Applications
Malononitrile, (5-nitrovanillylidene)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of malononitrile, (5-nitrovanillylidene)- involves its ability to act as an electrophile in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: Similar in structure but lacks the nitro group.
Malononitrile: The parent compound without the benzylidene moiety.
Arylidenemalononitriles: A class of compounds with varying substituents on the aryl group.
Uniqueness
Malononitrile, (5-nitrovanillylidene)- is unique due to the presence of both the nitrile and nitrovanillylidene groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXUSIEQFFVBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144169 | |
Record name | Malononitrile, (5-nitrovanillylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101756-38-1 | |
Record name | Malononitrile, (5-nitrovanillylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, (5-nitrovanillylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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